3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride
Description
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone substituted with a 4-fluorophenyl group at position 3, a methoxy group at position 2, and a sulfonyl chloride moiety at position 1. Its molecular formula is C₁₀H₁₁ClFO₃S, with a calculated molecular weight of 265.72 g/mol.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methoxypropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c1-15-10(7-16(11,13)14)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLKLAKSJYMHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The substrate 3-(4-fluorophenyl)-2-methoxypropane undergoes sulfonation at the terminal carbon using chlorosulfonic acid (ClSO$$3$$H), followed by chlorination with thionyl chloride (SOCl$$2$$):
- Sulfonation :
$$ \text{3-(4-Fluorophenyl)-2-methoxypropane} + \text{ClSO}_3\text{H} \rightarrow \text{3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonic acid} $$
Conducted at 70–80°C in chlorobenzene with sulfamic acid (1–2 wt%) as catalyst. - Chlorination :
$$ \text{Sulfonic acid} + \text{SOCl}2 \rightarrow \text{Sulfonyl chloride} + \text{SO}2 + \text{HCl} $$
Thionyl chloride (1.5–2.0 eq) added dropwise at 70°C, followed by distillation to remove excess reagent.
Optimized Protocol (Based on US5136043A)
- Reagents :
- Chlorosulfonic acid (1.05 eq)
- Sulfamic acid (1 g/mol substrate)
- Thionyl chloride (1.5 eq)
- Chlorobenzene (solvent)
- Steps :
- Add substrate to chlorosulfonic acid and sulfamic acid at 70°C over 1 hour.
- Stir for 15 minutes.
- Add thionyl chloride over 2 hours at 70°C.
- Reflux until gas evolution ceases (typically 3–4 hours).
- Quench in ice water, isolate via filtration.
- Yield : 76–94% (without/with sulfamic acid).
Advantages and Limitations
- Advantages : High scalability, established industrial applicability.
- Limitations : Requires strict temperature control; competing sulfonation at secondary carbons may occur in aliphatic systems.
Oxidative Chlorination via Photocatalysis
Recent advances in chromoselective catalysis enable sulfonyl chloride synthesis under mild conditions. The method leverages K-PHI semiconductor photocatalysts and wavelength-tunable light sources.
Reaction Pathway
Starting from 3-(4-fluorophenyl)-2-methoxypropane-1-thioacetate:
Experimental Setup (Adapted from PMC8457082)
Substrate Flexibility
- Precursors : Thiols, thioacetates, or isothiouronium salts.
- Scope : Tolerates electron-withdrawing (e.g., -F) and donating (e.g., -OCH$$_3$$) groups.
Sulfonic Acid Intermediate Conversion
A two-step approach involving sulfonic acid formation followed by chlorination offers flexibility for sensitive substrates.
Step 1: Sulfonic Acid Synthesis
Oxidation of 3-(4-fluorophenyl)-2-methoxypropane-1-thiol using H$$2$$O$$2$$/H$$2$$SO$$4$$:
$$ \text{R-SH} \xrightarrow{\text{H}2\text{O}2} \text{R-SO}_3\text{H} $$
Yields >85% under reflux.
Step 2: Chlorination with Phosphorus Pentachloride
$$ \text{R-SO}3\text{H} + \text{PCl}5 \rightarrow \text{R-SO}2\text{Cl} + \text{POCl}3 + \text{HCl} $$
Comparative Analysis of Methods
Critical Considerations
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) acts as a strong electrophile, enabling reactions with nucleophiles. Key transformations include:
Formation of Sulfonamides
Reaction with primary/secondary amines yields sulfonamides. For example:
The electron-withdrawing 4-fluorophenyl group enhances electrophilicity at sulfur, accelerating substitution .
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | CH₂Cl₂, 0°C | Sulfonamide | 85–92 | |
| Aniline | THF, rt | Sulfonamide | 78 |
Sulfonate Ester Formation
Reaction with alcohols under basic conditions (e.g., K₂CO₃) produces sulfonate esters:
Steric hindrance from the 2-methoxypropane chain may reduce reaction rates compared to simpler sulfonyl chlorides .
Elimination Reactions
Under basic conditions, sulfonyl chlorides can eliminate HCl to form sulfenes (R₂C=SO₂). For 3-(4-fluorophenyl)-2-methoxypropane-1-sulfonyl chloride:
The methoxy group stabilizes transient sulfene intermediates via inductive effects .
Hydrolysis and Stability
Sulfonyl chlorides hydrolyze in aqueous media to sulfonic acids:
The 4-fluorophenyl group increases hydrolysis resistance compared to aliphatic sulfonyl chlorides due to reduced electrophilicity at sulfur .
| Condition | Half-Life (h) | Reference |
|---|---|---|
| pH 7, 25°C | 48 | |
| pH 12, 25°C | 0.5 |
Electrophilic Additions
In the presence of Lewis acids (e.g., CuCl₂), sulfonyl chlorides add across alkynes:
The bulky 2-methoxypropane chain may favor trans-addition due to steric constraints .
Cross-Coupling Reactions
Transition-metal catalysis enables C–S bond formation. For example, Pd-mediated coupling with arylboronic acids:
The fluorine substituent enhances oxidative addition efficiency by polarizing the S–Cl bond .
Substituent Effects on Reactivity
-
4-Fluorophenyl Group : Electron-withdrawing nature increases electrophilicity at sulfur (Hammett σ = +0.43) .
-
2-Methoxypropane Chain : Steric bulk reduces accessibility to nucleophiles but stabilizes intermediates via hyperconjugation .
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Relative to MsCl |
|---|---|---|
| Hydrolysis (pH 7) | 0.015 | 0.6× |
| Amine Substitution | 2.1 | 1.8× |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of potassium-competitive acid blockers (P-CABs). These compounds are designed to inhibit gastric acid secretion more effectively than traditional proton pump inhibitors. Research indicates that derivatives of sulfonyl chlorides can act as potent inhibitors of the H+/K+-ATPase enzyme, which is crucial for gastric acid production .
Case Study: Gastric Acid Secretion Inhibition
A notable study demonstrated the efficacy of sulfonyl derivatives in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The study highlighted the advantages of using potassium-competitive acid blockers over conventional therapies, emphasizing their rapid action and reduced dependency on metabolic enzymes .
Synthetic Methodologies
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. Its ability to activate nucleophiles makes it valuable for various coupling reactions and functionalization processes.
Table 1: Synthetic Reactions Involving 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines to form sulfonamide derivatives | 70-85 |
| Coupling Reactions | Used in the formation of sulfonylated products with aryl halides | 65-80 |
| Synthesis of Triazoles | Facilitates the formation of 4-sulfonyl-1,2,3-triazoles via copper-catalyzed reactions | 54-85 |
The compound's reactivity allows for the synthesis of complex molecular architectures, which are essential in developing new therapeutic agents .
Bioconjugation and Polymer Chemistry
In bioconjugate chemistry, sulfonyl chlorides like 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride are employed to activate hydroxyl groups on polymeric carriers. This activation facilitates the covalent attachment of biomolecules, enhancing the functionality of drug delivery systems.
Case Study: Polymer Functionalization
Research has shown that activating agents such as 4-fluorobenzenesulfonyl chloride can significantly improve the efficiency of bioconjugation processes. The introduction of sulfonyl groups enhances the binding affinity of biomolecules to polymeric supports, which is critical for developing targeted drug delivery systems .
Future Directions and Research Opportunities
The ongoing exploration of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride's applications suggests several promising avenues for future research:
- Development of Novel P-CABs : Further studies could focus on optimizing the structure of sulfonyl derivatives to enhance their pharmacological profiles.
- Expansion in Organic Synthesis : Investigating new synthetic pathways utilizing this compound could lead to more efficient production methods for complex molecules.
- Bioconjugation Techniques : Enhancing bioconjugation strategies using this sulfonyl chloride could open new doors in targeted therapy and diagnostics.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Molecular Properties
The table below compares the target compound with two closely related analogs:
Insights:
- Substituent Effects: The 4-fluorophenyl group enhances electron-withdrawing effects, increasing the sulfonyl chloride’s electrophilicity compared to the non-fluorinated analog (). The methoxy group’s electron-donating nature may partially counteract this effect, depending on its spatial orientation .
Sulfonyl Chloride Reactivity
- Target Compound : The fluorophenyl group enhances susceptibility to nucleophilic substitution (e.g., with amines or alcohols) due to its electron-withdrawing nature. This property is advantageous in synthesizing sulfonamides or sulfonate esters for pharmaceuticals .
- Non-Fluorinated Analog (): Lacks the fluorophenyl group, resulting in lower electrophilicity. This may necessitate harsher reaction conditions for comparable transformations .
Biological Activity
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride, often referred to as a sulfonyl chloride derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride
- CAS Number : 2044838-92-6
- Molecular Formula : C10H12ClFNO3S
- Molecular Weight : 273.72 g/mol
The biological activity of sulfonyl chlorides generally involves their ability to act as electrophiles, which can react with nucleophiles in biological systems. The mechanism typically includes:
- Formation of Sulfonamides : The reaction with amines leads to the formation of sulfonamides, which can inhibit various biological pathways.
- Inhibition of Enzymatic Activity : Sulfonyl chlorides may interact with enzymes by modifying active sites or competing with substrates.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Research has shown that sulfonyl chlorides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting cell wall synthesis and function.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by activating caspase pathways.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride on cancer cells.
- Methodology : Various concentrations were tested on HeLa cells over 48 hours.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against pathogenic bacteria.
- Methodology : Disk diffusion method was employed against multiple bacterial strains.
- Results : Significant inhibition zones were observed, suggesting strong antimicrobial properties.
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions. Key steps include sulfonation using chlorosulfonic acid or sulfur trioxide, followed by controlled methoxylation. Polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃) are critical for facilitating intermediate formation . Temperature control (0–25°C) during sulfonyl chloride formation prevents decomposition. Yield optimization requires inert atmospheres and stoichiometric monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxy and fluorophenyl groups (δ ~3.3 ppm for OCH₃; aromatic protons δ 6.8–7.5 ppm). ¹⁹F NMR confirms para-fluorine substitution .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and dihedral angles between the fluorophenyl and sulfonyl groups. Crystallization in ethyl acetate/hexane mixtures yields diffraction-quality crystals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 252.69) .
Q. What safety protocols are essential when handling this sulfonyl chloride in the lab?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to its reactivity with moisture, releasing HCl gas. Store under anhydrous conditions (desiccated, argon atmosphere). Quench spills with sodium bicarbonate or inert adsorbents. Toxicity data should be cross-referenced with SDS guidelines for sulfonyl chlorides .
Advanced Research Questions
Q. How does the electronic nature of the sulfonyl chloride group influence its reactivity with nucleophiles, and what experimental strategies quantify these interactions?
- Methodological Answer : The sulfonyl chloride’s electrophilic sulfur atom reacts with nucleophiles (amines, alcohols) via SN2 mechanisms. Kinetic studies (e.g., stopped-flow UV-Vis) monitor reaction rates in varying solvents (acetonitrile vs. THF). Hammett plots correlate substituent effects (e.g., electron-withdrawing fluorine) with reactivity . Competitive reactions with thiols vs. amines can be analyzed via LC-MS to determine selectivity .
Q. How can computational modeling predict the stability and reactivity of this compound under different conditions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states for sulfonamide formation. Fukui indices identify electrophilic sites susceptible to nucleophilic attack .
- Molecular Dynamics : Simulate solvation effects in polar vs. nonpolar solvents to predict aggregation or hydrolysis rates. Collision cross-section data (CCS) from ion mobility spectrometry validates simulations .
- Crystal Packing Analysis : Hirshfeld surfaces (CrystalExplorer) assess intermolecular interactions (e.g., C–F⋯H contacts) influencing stability .
Q. How should researchers resolve contradictions between experimental data and theoretical models in reactivity studies?
- Methodological Answer :
- Case Study : If observed reaction rates (e.g., with amines) deviate from DFT-predicted activation energies, re-evaluate solvent effects or intermediate stabilization.
- Validation : Repeat experiments under controlled humidity/pH. Compare with structurally analogous compounds (e.g., 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride) to isolate electronic vs. steric factors .
- Data Reconciliation : Use Bayesian statistics to weigh experimental error margins against computational approximations .
Q. What role does this compound play in developing functional materials or bioconjugates?
- Methodological Answer :
- Polymers : As a crosslinker, it introduces sulfonate groups into polymers for ion-exchange membranes. Optimize monomer ratios via SEC and TGA to balance mechanical and thermal properties .
- Bioconjugation : React with lysine residues (pH 8–9) to label proteins. Purify conjugates via size-exclusion chromatography; validate labeling efficiency with MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
